Stereochemical Purity and Defined Enantiomer Availability for Chiral Drug Synthesis
The target compound (CAS 1546332-56-2) is commercially procurable as a racemic mixture, while its defined enantiomers, (S)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 635724-46-8) and (R)-tert-butyl 4-oxo-2-phenylpyrrolidine-1-carboxylate (CAS 1012369-72-0), are also available with specified chiral purity. A key differentiator for procurement is the guaranteed enantiomeric excess (ee) of the single-enantiomer products, which is typically >97% as per vendor specifications, compared to the racemic mixture where ee is 0% . This is critical because the biological activity of derived drug candidates is often confined to a single enantiomer; for instance, in phenylpiracetam analogs, the (R)-enantiomer is significantly more active than the (S)-enantiomer or the racemate [1].
| Evidence Dimension | Enantiomeric Purity (Chiral Purity) |
|---|---|
| Target Compound Data | Racemate: 0% ee (CAS 1546332-56-2) |
| Comparator Or Baseline | (S)-enantiomer: >97% ee (CAS 635724-46-8); (R)-enantiomer: >97% ee (CAS 1012369-72-0) |
| Quantified Difference | Defined enantiomers offer >97% ee, a critical parameter absent in the racemate. In related phenylpyrrolidine nootropics, the (R)-enantiomer exhibits a >10-fold increase in potency over the (S)-enantiomer [1]. |
| Conditions | Vendor certificate of analysis for commercial products; pharmacological activity derived from published studies on phenylpiracetam enantiomers. |
Why This Matters
Procuring the correct enantiomer with high ee is essential for generating reproducible pharmacological data and for patent protection of chiral drug candidates, making the defined enantiomers the only valid choice for advanced medicinal chemistry programs.
- [1] V. V. Zherdev, et al. (2015). Stereochemistry of Phenylpiracetam and Its Methyl Derivative: Improvement of the Pharmacological Profile. Chemistry of Heterocyclic Compounds, 51(7), 601-608. View Source
